molecular formula C10H15N5O B2841653 1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361639-67-8

1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2841653
CAS RN: 2361639-67-8
M. Wt: 221.264
InChI Key: LKGOGSGCSPFABO-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains a piperidine ring and a tetrazole ring. Piperidine is a common motif in many pharmaceuticals and natural products, and tetrazole is a heterocyclic compound that is often used in drug discovery due to its bioisosteric relationship with the carboxylic acid functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and tetrazole rings in separate steps, followed by their connection via the prop-2-en-1-one linker. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and tetrazole rings, as well as the prop-2-en-1-one linker. The piperidine ring is a six-membered ring with one nitrogen atom, while the tetrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine and tetrazole rings, as well as the prop-2-en-1-one linker. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the carbon-carbon double bond in the linker could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and tetrazole rings could potentially influence its solubility, while the carbon-carbon double bond in the linker could potentially influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were to be used as a pharmaceutical, future research could involve further optimization of its structure to improve its efficacy and safety profile .

properties

IUPAC Name

1-[4-(1-methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-3-9(16)15-6-4-8(5-7-15)10-11-12-13-14(10)2/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGOGSGCSPFABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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